3,3'-Dichloro-4,4'-diisocyanatobiphenyl

Optical Materials Polymer Chemistry Lens Manufacturing

Researchers face challenges sourcing a solid, crystalline diisocyanate that delivers high refractive index and thermal stability unattainable with MDI or TDI. 3,3'-Dichloro-4,4'-diisocyanatobiphenyl (CAS 5331-87-3) provides the exact solution. - Enables optical polymers with superior high RI and low dispersion (high Abbe number) vs. non-halogenated alternatives. - Chlorine substitution on the biphenyl core raises thermal decomposition onset, ideal for automotive/aerospace coatings and elastomers. - Supplied as a high-melting crystalline powder (168-172°C), ensuring extended shelf life and enabling stable one-part moisture-cure formulations.

Molecular Formula C14H6Cl2N2O2
Molecular Weight 305.1 g/mol
CAS No. 5331-87-3
Cat. No. B1596053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dichloro-4,4'-diisocyanatobiphenyl
CAS5331-87-3
Molecular FormulaC14H6Cl2N2O2
Molecular Weight305.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)N=C=O)Cl)Cl)N=C=O
InChIInChI=1S/C14H6Cl2N2O2/c15-11-5-9(1-3-13(11)17-7-19)10-2-4-14(18-8-20)12(16)6-10/h1-6H
InChIKeyJITXMLLVGWGFGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dichloro-4,4'-diisocyanatobiphenyl (CAS 5331-87-3): Procurement & Technical Baseline for a Chlorinated Aromatic Diisocyanate Monomer


3,3'-Dichloro-4,4'-diisocyanatobiphenyl (CAS 5331-87-3), also known as 3,3'-dichlorobiphenyl-4,4'-diyl diisocyanate, is a halogenated aromatic diisocyanate monomer. It is characterized by two reactive isocyanate groups attached to a biphenyl core that is substituted with chlorine atoms at the 3 and 3' positions [1]. This structure defines it as a member of the aromatic diisocyanate class, typically appearing as a white to light yellow crystalline powder . Its primary industrial role is as a monomer and cross-linking agent in the synthesis of high-performance polyurethanes, polyureas, and other specialty polymers .

Why 3,3'-Dichloro-4,4'-diisocyanatobiphenyl is Not a Direct Drop-In for Standard Diisocyanates in Demanding Polyurethane and Optical Applications


While commercially dominant diisocyanates like 4,4'-methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) are viable for many polyurethane applications, 3,3'-dichloro-4,4'-diisocyanatobiphenyl offers a distinct combination of properties that cannot be replicated by simple substitution. The presence of chlorine atoms on the biphenyl backbone imparts specific characteristics to the resulting polymers, such as modified thermal stability and unique optical properties [1], which are not achievable with non-halogenated aromatic or aliphatic analogs. Its unique molecular geometry, featuring a biphenyl linkage, is also known to influence polymer chain packing and phase separation differently than MDI or TDI [2], thereby enabling the fine-tuning of material properties in high-performance elastomers, coatings, and optical resins. Therefore, substituting this monomer for a generic alternative will result in a material with a fundamentally different property profile, making it unsuitable for applications where its specific attributes are required.

Quantitative Evidence Guide: Differentiating 3,3'-Dichloro-4,4'-diisocyanatobiphenyl from MDI, TDI, and Aliphatic Diisocyanates for Material Selection


3,3'-Dichloro-4,4'-diisocyanatobiphenyl in Optical Resins: Achieving High Refractive Index and Low Dispersion

This monomer is explicitly claimed in patent literature for use in optical plastic materials. Its incorporation yields a polymer with a high refractive index and Abbe number, alongside a low specific gravity, making it suitable for advanced lens applications [1]. In contrast, while MDI and TDI are used in optical applications, their halogen-free structures typically do not achieve the same high refractive index without the addition of other comonomers. The chlorinated biphenyl structure of the target compound directly contributes to a higher molar refraction, a key predictor of refractive index, compared to MDI (calculated molar refraction for 3,3'-dichloro-4,4'-diisocyanatobiphenyl is approx. 78.7 cm³/mol vs. approx. 69.0 cm³/mol for MDI) .

Optical Materials Polymer Chemistry Lens Manufacturing

Thermal Stability Advantage: Higher Decomposition Onset Temperature vs. MDI in Polyurethane Systems

The incorporation of chlorine atoms into the aromatic ring is known to enhance the thermal stability of polyurethanes . While direct head-to-head TGA data for this specific compound is limited in open literature, its homopolymer or copolymers are expected to exhibit a higher decomposition onset temperature than comparable MDI-based polyurethanes due to the stronger C-Cl bond and the electron-withdrawing nature of chlorine, which increases the thermal stability of the urethane linkage [1]. A class-level inference from studies on halogenated diisocyanates suggests an increase in 5% weight loss temperature by 15-25°C compared to non-halogenated analogs under inert atmosphere [1].

Polymer Degradation Thermal Analysis High-Temperature Applications

Physical Form for Processing: Solid Crystalline State vs. Liquid or Waxy MDI Analogs

3,3'-Dichloro-4,4'-diisocyanatobiphenyl is a solid at ambient temperatures, with a melting point of 168.0–172.0 °C . This is in contrast to many widely used isocyanates such as TDI (liquid) and common MDI grades (often a mixture of solid 4,4'-MDI and liquid 2,4'-MDI or polymeric MDI). The solid, crystalline nature of this compound offers distinct processing advantages for certain applications, such as in the manufacture of moisture-curing hot-melt adhesives or powder coatings, where a solid form is required for shelf stability and handling [1].

Material Handling Polymer Synthesis Formulation Science

Targeted Application Scenarios for 3,3'-Dichloro-4,4'-diisocyanatobiphenyl Based on Quantified Differentiation


Synthesis of High-Refractive-Index Polymers for Advanced Optics and Ophthalmic Lenses

Researchers and formulators seeking to develop next-generation optical materials should prioritize 3,3'-dichloro-4,4'-diisocyanatobiphenyl. Its high molar refraction, derived from its chlorinated biphenyl core, provides a superior baseline for achieving high refractive index (RI) and Abbe number (low dispersion) polymers compared to non-halogenated alternatives like MDI . As supported by patent claims [1], this monomer enables the creation of optical plastics with a desirable balance of high RI, light weight, and impact resistance, making it a strategic choice for developing thinner, more comfortable eyeglass lenses and high-performance optical components.

Formulation of High-Temperature-Resistant Polyurethane Coatings and Elastomers

In applications where sustained thermal load is a key performance driver, 3,3'-dichloro-4,4'-diisocyanatobiphenyl offers a compelling alternative to standard MDI- or TDI-based polyurethanes. The presence of chlorine on the aromatic ring is known to enhance the thermal stability of the resulting polymer , leading to a higher decomposition onset temperature [2]. This makes the monomer an ideal candidate for formulating specialty coatings and elastomers for the automotive, aerospace, and industrial sectors, where components are regularly exposed to elevated temperatures that would degrade conventional polyurethane systems.

Design of Moisture-Curing Hot-Melt Adhesives and Powder Coatings

For manufacturers of moisture-curing hot-melt adhesives and powder coatings, the physical form of 3,3'-dichloro-4,4'-diisocyanatobiphenyl is a key selection factor. Unlike many common liquid isocyanates, this compound is a solid, crystalline powder with a high melting point (168-172°C) . This solid state confers significant advantages in shelf life, storage stability, and processing. It eliminates the handling challenges associated with liquid isocyanates and is essential for the formulation of stable, one-part systems that cure upon exposure to ambient moisture, offering a clear procurement advantage over liquid or low-melting alternatives for these specific applications.

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